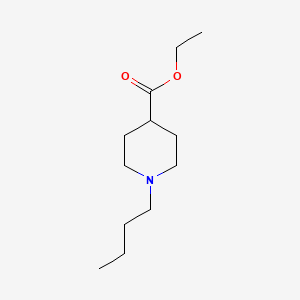

Ethyl 1-butylpiperidine-4-carboxylate

Description

Context within the Piperidine (B6355638) Derivative Class

Piperidine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and other bioactive molecules. The piperidine ring is a prevalent structural motif found in numerous natural products, including alkaloids, and a vast array of synthetic drugs. Its conformational flexibility and the ability to be substituted at various positions allow for the fine-tuning of physicochemical and biological properties.

Substituted piperidines are known to exhibit a wide range of pharmacological activities, acting as analgesics, antipsychotics, antihistamines, and more. The nature and position of the substituents on the piperidine ring are crucial in determining the compound's biological target and its resulting therapeutic or physiological effects. For instance, 4-substituted piperidines have been a cornerstone in the development of potent opioid analgesics. The introduction of an N-alkyl group, such as the butyl group in Ethyl 1-butylpiperidine-4-carboxylate, can significantly influence a molecule's lipophilicity, metabolic stability, and receptor-binding affinity.

Historical Perspective on Research and Development

While a detailed historical account specifically for this compound is not extensively documented in dedicated scholarly articles, its development can be understood within the broader history of research into 4-substituted piperidines. The exploration of this class of compounds gained significant momentum in the mid-20th century with the discovery of the analgesic properties of meperidine (pethidine), a 4-phenyl-4-ethoxycarbonyl-N-methylpiperidine. This discovery spurred extensive research into the synthesis and pharmacological evaluation of a multitude of N-substituted and 4-substituted piperidine analogues.

The primary focus of this research was to understand the structure-activity relationships governing the analgesic and other central nervous system effects of these compounds. The variation of the N-substituent, from simple alkyl chains to more complex moieties, was a key strategy in modulating potency and side-effect profiles. The synthesis of compounds like this compound would have been a logical step in this systematic exploration of the chemical space around the 4-substituted piperidine core. A Chinese patent from 2009 describes a one-step cyclization method for preparing 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds, highlighting the ongoing interest in efficient synthetic routes to this class of molecules google.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-butylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-3-5-8-13-9-6-11(7-10-13)12(14)15-4-2/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPGQLOTFJLIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct N-Alkylation Approaches for Ethyl 1-butylpiperidine-4-carboxylate

The most straightforward method for the synthesis of this compound involves the direct N-alkylation of a pre-existing piperidine-4-carboxylate scaffold. This approach is favored for its efficiency and atom economy.

Strategies Utilizing Ethyl Isonipecotate as a Precursor

The key starting material for this approach is ethyl piperidine-4-carboxylate, commonly known as ethyl isonipecotate. This precursor contains the requisite piperidine (B6355638) ring and ethyl carboxylate moiety at the 4-position. The synthesis of ethyl isonipecotate itself can be achieved from isonipecotic acid through esterification. A common method involves reacting isonipecotic acid with ethanol (B145695) in the presence of a catalyst such as thionyl chloride.

The core of this strategy is the nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks an appropriate butyl electrophile, typically a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thus driving the equilibrium towards the N-alkylated product.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the N-alkylation of ethyl isonipecotate is highly dependent on the choice of reagents and reaction conditions. A variety of bases and solvents can be employed to optimize the yield and purity of the final product.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases such as sodium hydride (NaH) when a more reactive nucleophile is required. The choice of base is often dictated by the reactivity of the alkylating agent and the desired reaction temperature. For instance, weaker bases like K₂CO₃ often require heating, while NaH can facilitate the reaction at lower temperatures. The use of hindered organic bases like N,N-diisopropylethylamine (DIPEA) is also a viable strategy to minimize side reactions.

The selection of the solvent is another critical parameter. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they effectively solvate the reactants and facilitate the SN2 reaction pathway. The reaction temperature and duration are also optimized to ensure complete conversion while minimizing the formation of impurities, such as quaternary ammonium (B1175870) salts from over-alkylation.

Table 1: Exemplary Reaction Conditions for N-Alkylation of Ethyl Isonipecotate

| Alkylating Agent | Base | Solvent | Temperature | Reaction Time |

| 1-Bromobutane | K₂CO₃ | DMF | 80 °C | 12 h |

| 1-Iodobutane | NaH | THF | Room Temp | 6 h |

| 1-Bromobutane | DIPEA | Acetonitrile | Reflux | 24 h |

Multi-Step Synthetic Strategies for the Piperidine Core

Assembly of the Piperidine Ring System

Several classical and modern organic reactions can be utilized to assemble the piperidine ring. One of the most common methods is the catalytic hydrogenation of substituted pyridine (B92270) precursors. For the synthesis of this compound, a suitable starting material would be ethyl 1-butylpyridinium-4-carboxylate bromide, which can be prepared by the N-alkylation of ethyl isonicotinate (B8489971) with 1-bromobutane. The subsequent hydrogenation of the pyridine ring, typically using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere, yields the desired piperidine ring.

Another notable method for constructing six-membered nitrogen heterocycles is the Dieckmann condensation. This intramolecular Claisen condensation of a suitably substituted diester can be adapted to form a piperidone precursor. For instance, the cyclization of a diester containing a nitrogen atom in the backbone, followed by hydrolysis and decarboxylation, can yield an N-substituted-4-piperidone. This piperidone can then be further functionalized to introduce the carboxylate group.

Introduction of Carboxylate and N-Alkyl Moieties

In a multi-step synthesis, the introduction of the ethyl carboxylate and the N-butyl groups can be strategically timed. For instance, if starting from a pyridine derivative, the N-butyl group can be introduced first by alkylating the pyridine nitrogen. The resulting pyridinium (B92312) salt is then more susceptible to hydrogenation. The carboxylate group can be present on the initial pyridine ring (e.g., as in ethyl isonicotinate) or can be introduced at a later stage through various functional group transformations.

Alternatively, if a 4-piperidone (B1582916) is synthesized as an intermediate, the N-butyl group can be introduced via reductive amination with butyraldehyde (B50154) or by direct N-alkylation. The ethyl carboxylate group can then be installed. For example, a Reformatsky reaction with the 4-piperidone and an α-haloacetate, followed by dehydration and reduction, could be a viable, albeit lengthy, route.

Functional Group Transformations and Derivatization

Once this compound is synthesized, it can undergo further functional group transformations to create a variety of derivatives. The reactivity of the molecule is primarily centered around the ester functionality and the positions alpha to the nitrogen atom within the piperidine ring.

The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-butylpiperidine-4-carboxylic acid. This acid can then be converted to a variety of other functional groups, such as amides, by coupling with amines, or reduced to the corresponding primary alcohol, (1-butylpiperidin-4-yl)methanol.

Recent advances in C-H activation and functionalization offer pathways for the derivatization of the piperidine ring itself. Late-stage α-functionalization of N-alkyl piperidines can be achieved through the formation of an iminium ion intermediate, followed by the addition of a nucleophile. This allows for the introduction of substituents at the C2 or C6 positions of the piperidine ring, providing access to a wider range of structurally diverse molecules.

Chemical Transformations at the Ester Functionality

The ethyl ester group is a primary site for chemical modification, offering pathways to other key functional groups such as carboxylic acids, alcohols, and more complex carbonyl derivatives.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-butylpiperidine-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring an excess of water to proceed to completion. chemistrysteps.com Conversely, base-promoted hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. ucalgary.caucoz.com

Reduction: The ester can be reduced to a primary alcohol, (1-butylpiperidin-4-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. adichemistry.commasterorganicchemistry.com The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. ucalgary.ca

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups in a process called transesterification. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base and is typically performed using a large excess of the desired alcohol to drive the equilibrium towards the new ester product. mdpi.com For example, reacting the title compound with methanol (B129727) under acidic conditions would yield Mthis compound.

Reaction with Grignard Reagents: Treatment of the ester with two or more equivalents of a Grignard reagent (R-MgX) or other organometallic reagents results in the formation of a tertiary alcohol. masterorganicchemistry.com The reaction involves an initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an aqueous workup. wisc.edu

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Acidic) | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Carboxylic Acid |

| Hydrolysis (Basic) | 1. NaOH or KOH, H₂O 2. H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O workup | Primary Alcohol |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |

| Grignard Reaction | 1. 2 eq. R'MgX 2. H₃O⁺ workup | Tertiary Alcohol |

Modifications of the N-Butyl Group

The tertiary amine center and its associated N-butyl group provide another handle for structural diversification.

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized. Biological systems are known to oxidize piperidines to form N-hydroxy piperidines and the corresponding cyclic nitrones (e.g., 2,3,4,5-tetrahydropyridine-1-oxide). nih.gov Chemical oxidation can also be employed, for instance, to generate stable N-oxyl radicals like those derived from TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). researchgate.net

N-Dealkylation: The removal of the N-butyl group is a potential transformation. In medicinal chemistry, cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the N-dealkylation of N-alkyl amine-containing drugs. nih.gov While chemical methods for selective N-dealkylation can be challenging, various protocols exist, such as the Von Braun reaction or the use of chloroformates followed by hydrolysis.

Quaternization: The piperidine nitrogen can react with alkyl halides to form a quaternary ammonium salt. This reaction, a form of N-alkylation, would convert the tertiary amine into a positively charged quaternary amine, significantly altering the molecule's physical properties. researchgate.net For example, reaction with methyl iodide would yield 4-(ethoxycarbonyl)-1-butyl-1-methylpiperidin-1-ium iodide.

| Transformation | Potential Reagents/Method | Resulting Moiety |

|---|---|---|

| N-Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | N-Oxide |

| N-Dealkylation | e.g., BrCN (Von Braun), ClCO₂R | Secondary Amine (Piperidine) |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Introduction of Substituents on the Piperidine Ring

Functionalizing the carbon framework of the piperidine ring is a key strategy for creating complex analogs. Modern synthetic methods allow for regioselective substitution.

α-Functionalization via Iminium Ions: A prevalent strategy for introducing substituents at the C2 or C6 positions (α to the nitrogen) of N-alkyl piperidines involves the generation of an endocyclic iminium ion intermediate. acs.org This can be achieved through oxidation of the N-alkyl piperidine, for instance, using N-oxides in a Polonovski-Potier type reaction or via other oxidative methods. nih.gov The resulting electrophilic iminium ion can then be trapped by a variety of nucleophiles, including organometallic reagents, enolates, or cyanides, to install a new substituent at the α-position.

Directed Lithiation: Another powerful technique involves directed deprotonation. While often applied to N-Boc protected piperidines, the principle can be adapted. whiterose.ac.uk A strong base like s-butyllithium, often in the presence of a chelating agent like TMEDA, can selectively remove a proton α to the nitrogen. The resulting organolithium species is then quenched with an electrophile (e.g., an alkyl halide, carbonyl compound, or silyl (B83357) chloride) to introduce a substituent at the C2 position. nih.gov

Functionalization at the C3 Position: Substitution at the C3 (β) position can be achieved through the formation of an enamine or enamide intermediate from the corresponding piperideine. odu.edu Deprotonation of the appropriate piperideine precursor generates an enamide anion, which can then be alkylated with an electrophile. Subsequent reduction of the double bond yields the 3-substituted piperidine.

Mechanistic Insights into Key Synthetic Reactions

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing conditions.

N-Alkylation of Piperidines: The synthesis of the title compound from ethyl piperidine-4-carboxylate and a butyl halide (e.g., 1-bromobutane) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The lone pair of electrons on the secondary amine nitrogen of the piperidine acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide leaving group in a single, concerted step. researchgate.net

Base-Catalyzed Ester Hydrolysis (Saponification): This reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. ucalgary.ca This addition step forms a tetrahedral intermediate. chemistrysteps.com In the next step, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. The final step is a rapid, irreversible acid-base reaction where the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. youtube.com

Ester Reduction by LiAlH₄: The reduction mechanism involves the delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the ester's carbonyl carbon. adichemistry.com This nucleophilic addition breaks the pi bond of the carbonyl, forming a tetrahedral intermediate. ucalgary.cachemistrysteps.com This intermediate then collapses, reforming the carbonyl and eliminating the ethoxide group to generate an aldehyde. The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another LiAlH₄ molecule. masterorganicchemistry.com This second nucleophilic addition forms an alkoxide intermediate which, upon acidic or aqueous workup, is protonated to give the final primary alcohol product. orgosolver.com

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl 1-butylpiperidine-4-carboxylate, both ¹H and ¹³C NMR spectra provide signature signals that confirm the presence and connectivity of the butyl, piperidine (B6355638), and ethyl carboxylate moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would present a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The piperidine ring protons would appear as complex multiplets in the aliphatic region. The N-butyl group would add signals corresponding to its four sets of protons: a triplet for the terminal methyl group and several multiplets for the three methylene groups, with the methylene group adjacent to the nitrogen atom being the most deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the ester would have a characteristic downfield chemical shift (around 175 ppm). The carbons of the piperidine ring, the ethyl group, and the N-butyl group would all appear in the aliphatic region of the spectrum, with their precise shifts influenced by their proximity to the nitrogen and oxygen atoms.

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts (δ ppm) | ¹³C NMR Predicted Chemical Shifts (δ ppm) | ||

|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| -COOCH₂CH₃ | ~1.25 (t, 3H) | -COOCH₂CH₃ | ~14.0 |

| -COOCH₂CH₃ | ~4.13 (q, 2H) | -COOCH₂CH₃ | ~60.0 |

| Piperidine H4 | ~2.40 (m, 1H) | Piperidine C4 | ~41.0 |

| Piperidine H3, H5 (axial) | ~1.70 (m, 2H) | Piperidine C3, C5 | ~28.0 |

| Piperidine H3, H5 (equatorial) | ~1.90 (m, 2H) | Piperidine C2, C6 | ~53.0 |

| Piperidine H2, H6 (axial) | ~2.10 (m, 2H) | N-CH₂- | ~58.0 |

| Piperidine H2, H6 (equatorial) | ~2.80 (m, 2H) | -CH₂- | ~29.0 |

| N-CH₂CH₂CH₂CH₃ | ~2.35 (t, 2H) | -CH₂- | ~20.0 |

| N-CH₂CH₂CH₂CH₃ | ~1.45 (m, 2H) | -CH₃ | ~14.0 |

| N-CH₂CH₂CH₂CH₃ | ~1.30 (m, 2H) | C=O | ~175.0 |

| N-CH₂CH₂CH₂CH₃ | ~0.90 (t, 3H) |

Mass Spectrometry for Compound Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

The molecular weight of this compound is 213.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. The fragmentation of this molecule is primarily dictated by the presence of the tertiary amine and the ester functional group. libretexts.org A key fragmentation pathway for N-alkyl piperidines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, the most favorable alpha-cleavage would be the loss of a propyl radical (•CH₂CH₂CH₃) from the N-butyl group, resulting in a stable iminium ion.

Fragmentation of the ester group can also occur, such as the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement. libretexts.org Analysis of the mass spectrum of the parent compound, ethyl piperidine-4-carboxylate, shows significant peaks at m/z 157 (M⁺), 112 (loss of ethoxy), and 84, which can guide the interpretation of the substituted compound's spectrum. nist.gov

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Description |

|---|---|---|

| 213 | [C₁₂H₂₃NO₂]⁺ | Molecular Ion (M⁺) |

| 170 | [M - C₃H₇]⁺ | Loss of a propyl radical via alpha-cleavage |

| 168 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 140 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring cleavage |

X-ray Crystallography of Related Piperidine-4-carboxylates

While a crystal structure for this compound itself is not publicly documented, extensive research on related piperidine-4-carboxylate derivatives provides a clear and reliable model for its solid-state conformation. nih.gov X-ray diffraction studies on compounds like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveal critical structural features that are highly transferable.

The N-substituent, in this case, the butyl group, would also have a preferred orientation. While smaller N-substituents can exhibit axial-equatorial equilibrium, a butyl group is sufficiently large that it would predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Typical Crystallographic Parameters for a Related Piperidine-4-carboxylate Derivative

| Structural Feature | Observation in Related Structures |

|---|---|

| Piperidine Ring Conformation | Chair |

| C4-Ester Group Orientation | Equatorial |

| N1-Substituent Orientation | Equatorial |

| Crystal System (Example) | Monoclinic |

| Space Group (Example) | P2₁/n |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of Ethyl 1-butylpiperidine-4-carboxylate focuses on understanding its three-dimensional structure and the various conformations it can adopt. The piperidine (B6355638) ring typically exists in a chair conformation to minimize steric and torsional strain. The substituents—the N-butyl group at position 1 and the ethyl carboxylate group at position 4—can adopt either axial or equatorial positions.

| Substituent | Predicted Stable Conformation | Reasoning |

|---|---|---|

| 4-Ethyl Carboxylate | Equatorial | Minimization of 1,3-diaxial steric strain. |

| 1-Butyl Group | Equatorial (for the C-N-C plane) with various rotamers for the butyl chain | Avoidance of steric clashes with the piperidine ring protons. The butyl chain itself will have multiple low-energy conformations. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. researchgate.net These calculations provide valuable information about the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability. researchgate.net The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on the nitrogen atom of the piperidine ring, indicating its nucleophilic character. The LUMO may be distributed over the carbonyl group of the ester, suggesting its susceptibility to nucleophilic attack.

Another important aspect is the calculation of the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. colab.ws

| Parameter | Significance | Expected Findings for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | Likely localized on the piperidine nitrogen. |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | Likely localized around the carbonyl group of the ester. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | A moderate gap, suggesting a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and potential sites for intermolecular interactions. | Negative potential around the carbonyl oxygen and nitrogen; positive potential around the hydrogens. |

Prediction of Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. DFT calculations can be used to model reaction pathways and determine the activation energies of transition states. This allows for the prediction of the most likely products of a given reaction.

For this compound, several reactive sites can be identified. The nitrogen atom is a primary site for reactions such as protonation, alkylation, and oxidation. The ester group is susceptible to hydrolysis, which would yield 1-butylpiperidine-4-carboxylic acid. The alpha-carbons to the nitrogen and the carbonyl group can also be involved in various reactions. Computational studies can model the transition states for these reactions, providing insights into their feasibility and kinetics. For example, the mechanism of ester hydrolysis (acid or base-catalyzed) can be modeled to understand the energetics of the tetrahedral intermediate and the final products.

In Silico Approaches to Ligand Design and Optimization

In silico techniques are powerful tools for the design and optimization of ligands based on the this compound scaffold. researchgate.net These methods are widely used in drug discovery to identify new molecules with improved affinity and selectivity for a specific biological target. benthamscience.com

Structure-based drug design (SBDD) can be employed if the three-dimensional structure of the target protein is known. Molecular docking simulations can predict the binding mode and affinity of this compound and its analogs within the active site of the target. nih.gov These simulations help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.

Based on the initial docking results, modifications can be made to the lead compound to enhance these interactions. For example, the butyl group could be extended or branched to better fill a hydrophobic pocket in the receptor. The ethyl carboxylate could be replaced with other functional groups to form additional hydrogen bonds. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogs to build a statistical model that correlates chemical structure with biological activity, further guiding the optimization process. benthamscience.com

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | To identify key binding interactions and guide modifications. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To design new molecules that retain the key features for activity. |

| QSAR | Correlates structural properties of compounds with their biological activities. | To predict the activity of new, unsynthesized analogs. |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | To find novel scaffolds that mimic the binding of the parent compound. |

Medicinal Chemistry Applications and Pre Clinical Pharmacological Relevance

Role as a Versatile Synthetic Intermediate

The utility of ethyl 1-butylpiperidine-4-carboxylate in organic synthesis is significant, primarily serving as a foundational building block for more complex molecules with potential therapeutic or industrial applications. Its bifunctional nature, featuring a tertiary amine and an ester, allows for a wide range of chemical modifications.

The piperidine (B6355638) ring is a fundamental component in many active pharmaceutical ingredients (APIs). ajchem-a.com Ethyl piperidine-4-carboxylate and its N-substituted analogs are crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS) and acting as analgesics. nbinno.comresearchgate.net The synthesis of potent narcotic analgesics, such as fentanyl analogues and remifentanil, relies on intermediates derived from substituted piperidines. researchgate.net The general structure of this compound provides a versatile template for creating libraries of compounds for drug discovery programs. The continuous development of synthetic methods for creating highly substituted piperidine analogs is a major focus in the preparation of new pharmaceutical compounds. ajchem-a.com

| API Class | Relevance of Piperidine Intermediate | Example Intermediate |

| Opioid Analgesics | The 4-aminopiperidine-4-carboxylic ester moiety is a key structural feature. mdpi.com | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate researchgate.net |

| CNS Drugs | Serves as a critical building block for anti-anxiety and local anesthetic agents. nbinno.com | Ethyl piperidine-4-carboxylate nbinno.com |

| PPARα/γ Agonists | Substituted piperidine-4-carboxylic acids have been designed as potent dual agonists. nih.gov | Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs nih.gov |

Beyond pharmaceuticals, piperidine derivatives are also utilized as precursors in the synthesis of agrochemicals and specialty polymers. nbinno.com The reactivity of the piperidine scaffold allows for its incorporation into a variety of molecular frameworks, leading to the development of new compounds with desired properties for agricultural applications. Thiazole derivatives containing substituted rings, for instance, have been explored for their herbicidal and fungicidal activities. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity and physicochemical properties of lead compounds in drug discovery. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence their pharmacological profiles. acs.org

| N-Substituent Modification | Observed Impact on Biological Activity | Target/Activity |

| Variation of N-alkyl group | Can significantly alter physicochemical and biological properties. acs.org | General Biological Activity |

| Introduction of a phenyl group on amide nitrogen | Resulted in enhanced activity. nih.gov | Acetylcholinesterase (AChE) Inhibition |

| Alkylation of benzhydryl N-atom | Reduced the activity for the transporter. nih.gov | Monoamine Transporters (DAT, SERT, NET) |

Stereochemistry is a critical factor that can profoundly influence the pharmacological and toxicological properties of chiral drugs. researchgate.net The introduction of chiral centers into the piperidine scaffold can lead to enantiomers with distinct biological activities, potencies, and selectivities. thieme-connect.com For instance, the stereochemistry of substituted piperidin-4-one oxime ethers was found to influence their conformation (chair vs. twist-boat), which in turn could affect their antimicrobial properties. nih.gov The spatial arrangement of substituents on the piperidine ring dictates how the molecule interacts with its biological target, making stereochemistry a key consideration in the design of new therapeutic agents. nih.govthieme-connect.com

Exploration of Pre-clinical Biological Activities

Derivatives of piperidine have been investigated for a wide array of pre-clinical biological activities, highlighting the therapeutic potential of this heterocyclic scaffold. ajchem-a.com Research has demonstrated activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects. ajchem-a.comjocpr.com

For example, novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives containing a substituted piperidine moiety have shown promising cytotoxic potential against various leukemia cell lines. nih.gov In another study, certain thiosemicarbazone derivatives incorporating a piperidine ring exhibited significant activity against Mycobacterium tuberculosis and Gram-positive bacteria with low cytotoxicity toward human cells. mdpi.com Furthermore, piperidine analogs have been investigated for their potential as anti-Alzheimer agents and antioxidants. ajchem-a.com A related compound, ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperidine-1-carboxylate, has been noted for its potential anti-inflammatory and antimicrobial properties. ontosight.ai

| Biological Activity | Compound Class/Derivative | Key Findings |

| Antimicrobial | Substituted piperidin-4-one oxime ethers nih.gov | Certain derivatives exhibited good antibacterial and potent antifungal activity. nih.gov |

| Cytotoxic (Anticancer) | Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives nih.gov | Showed promising cytotoxic potential against several leukemia cell lines. nih.gov |

| Anti-Alzheimer | N-substituted-piperidine analogs ajchem-a.com | Demonstrated high free radical scavenger properties. ajchem-a.com |

| Anti-inflammatory | Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperidine-1-carboxylate ontosight.ai | Suggested to have potential anti-inflammatory properties. ontosight.ai |

Interaction Studies with Biological Targets (e.g., Enzymes, Receptors)

Research into derivatives of the ethyl piperidine-4-carboxylate core has revealed specific interactions with a range of biological macromolecules, including receptors and enzymes. These interactions are fundamental to their potential therapeutic effects.

Molecular docking studies have been employed to predict and analyze the binding of these compounds to their targets. For instance, derivatives like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate have been evaluated for their interactions with the active centers of bacterial enzymes. nih.gov Computational analysis of this compound showed a high affinity for bacterial targets such as Staphylococcus aureus DNA Gyrase and Mycobacterium tuberculosis topoisomerase II, suggesting a potential mechanism for antibacterial activity through the inhibition of these essential enzymes. nih.gov The stability of the complex formed between the ligand and the enzyme is a key determinant of its inhibitory potential. nih.gov

In the realm of receptor binding, analogues of the piperidine structure have demonstrated significant activity, particularly at opioid receptors. A series of N-substituted ethyl 3-arylnipecotates, which are structurally related to the core compound, were found to bind selectively to the µ-opioid receptor. nih.gov These binding affinities were consistent with their observed in vivo analgesic activities. nih.gov Interestingly, the binding of these 3-arylpiperidines to the µ-receptor showed anomalous behavior in the presence of sodium ions compared to traditional fused-ring opiates, suggesting a different mode of receptor interaction for this class of compounds. nih.gov The complex structure of other derivatives, such as ethyl 1-[3-(4-bromobenzenesulfonamido)benzoyl]piperidine-4-carboxylate, which incorporates a bromobenzenesulfonamido group and a piperidine ring, suggests it is designed for specific interactions with biological targets like enzymes or receptors. ontosight.ai

The table below summarizes findings from interaction studies with derivatives containing the core piperidine structure.

| Derivative/Analogue | Biological Target | Type of Study | Key Finding |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. aureus DNA Gyrase, M. tuberculosis topoisomerase II | Molecular Docking | High binding affinity, suggesting potential antibacterial activity. nih.gov |

| N-substituted ethyl 3-arylnipecotates | µ-opioid receptor | Radioligand Binding Assay | Selective binding consistent with in vivo analgesic activity. nih.gov |

| Ethyl 1-[3-(4-bromobenzenesulfonamido)benzoyl]piperidine-4-carboxylate | General enzymes or receptors | Structural Analysis | Complex structure suggests potential for specific interactions with biological targets. ontosight.ai |

Broad Pharmacological Classes Explored through Derivative Research

The versatility of the ethyl piperidine-4-carboxylate scaffold has enabled its use in the exploration of various pharmacological classes, most notably analgesics and other central nervous system (CNS) agents.

Analgesics: A significant body of research has focused on the analgesic properties of N-substituted ethyl 4-phenylpiperidine-4-carboxylate derivatives. nih.gov This line of inquiry is historically important, as the parent compound ethyl 4-phenylpiperidine-4-carboxylate (Normeperidine) is a known opiate and a metabolite of meperidine. nih.gov The structural similarity to meperidine has positioned this class of compounds as promising candidates for new analgesic drugs. nih.gov Further research into piperazine (B1678402) derivatives, such as 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, has also demonstrated significant anti-nociceptive and anti-inflammatory effects in preclinical models, suggesting that modifications of the core structure can yield potent pain-relieving agents. nih.gov

Anticonvulsants: While distinct from the immediate this compound family, related heterocyclic structures have been extensively investigated for anticonvulsant activity. For example, hybrid molecules incorporating a pyrrolidine-2,5-dione ring have shown broad-spectrum anticonvulsant activity in various seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.govnih.govmdpi.com These studies indicate that the core principles of CNS-active scaffolds can be applied to different heterocyclic systems to target conditions like epilepsy. mdpi.com The mechanism for some of these compounds is believed to involve the inhibition of voltage-gated sodium and calcium channels. nih.gov

The table below highlights the main pharmacological classes investigated through research on derivatives.

| Pharmacological Class | Core Structure/Derivative Class | Key Research Finding |

| Analgesics (Opiates) | N-substituted ethyl 4-phenylpiperidine-4-carboxylates | Compounds demonstrate analgesic action, building on the known opiate activity of the core structure. nih.govnih.gov |

| Anti-inflammatory / Anti-nociceptive | Piperazine carboxylic acid ethyl ester derivatives | Derivatives show activity in both neurogenic and inflammatory phases of pain, as well as in models of edema. nih.gov |

| Anticonvulsants | Pyrrolidine-2,5-dione derivatives | Hybrid compounds show potent, broad-spectrum anticonvulsant activity in preclinical seizure models. nih.govmdpi.com |

High-Throughput Synthesis and Screening in Drug Discovery

The advancement of drug discovery relies heavily on the ability to rapidly synthesize and evaluate large numbers of new chemical entities. High-throughput synthesis (HTS) and screening are integral to this process, and scaffolds like piperidine-4-carboxylate are well-suited for these technologies. combichemistry.com

The synthesis of compound libraries allows for the systematic exploration of structure-activity relationships (SAR). Methodologies have been developed for the creation of libraries based on the piperidine core. For example, a platform incorporating computational library design and parallel solution-phase synthesis was successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues. nih.gov This approach combines the rational design of molecules with efficient, automated synthesis and purification technologies, accelerating the discovery of lead compounds. nih.gov

Once synthesized, these libraries are subjected to high-throughput screening, where thousands of compounds can be tested for activity against a specific biological target in a short period. combichemistry.com These screening campaigns can utilize various formats, from cell-based assays to direct binding studies. combichemistry.com The goal is to identify "hits"—compounds that exhibit a desired level of activity—which can then be selected for further optimization. The integration of combinatorial chemistry with modern pharmacological assays represents a powerful paradigm in the development of new drugs. combichemistry.com

Emerging Research Avenues and Future Perspectives

Development of Novel Methodologies for Asymmetric Synthesis

The biological activity of chiral piperidine (B6355638) derivatives is often stereospecific. Consequently, the development of efficient and highly selective asymmetric syntheses is a primary focus of modern organic chemistry. While classical methods for creating chiral piperidines often involve lengthy synthetic sequences or the use of chiral auxiliaries, recent research has emphasized the development of catalytic enantioselective methods that offer greater efficiency and atom economy.

One promising approach involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. This method allows for the rapid synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. chemdiv.com Another innovative strategy is the chemo-enzymatic dearomatization of activated pyridines, which combines the selectivity of biocatalysis with the efficiency of chemical synthesis to produce stereo-defined piperidines. ontosight.ai This approach has been successfully applied to the synthesis of key intermediates for several pharmaceuticals. ontosight.ai

Furthermore, exocyclic chirality-induced condensation reactions have been developed to produce enantiopure piperidines with high yields and excellent chirality retention. researchgate.net Radical-mediated approaches, such as the enantioselective δ C-H cyanation of acyclic amines, also offer a novel disconnection for the synthesis of chiral piperidines. nih.gov These emerging methodologies provide powerful tools for accessing novel, enantiomerically pure piperidine-4-carboxylate derivatives, which are crucial for exploring their full therapeutic potential.

Table 1: Comparison of Novel Asymmetric Synthesis Methodologies for Chiral Piperidines

| Methodology | Key Features | Advantages |

|---|---|---|

| Rhodium-Catalyzed Reductive Transamination | Uses pyridinium salts as starting materials; excellent diastereo- and enantioselectivity. | Rapid access to a variety of chiral piperidines. chemdiv.com |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis and biocatalysis; stereoselective one-pot cascade. | High stereochemical precision; applicable to pharmaceutical intermediates. ontosight.ai |

| Exocyclic Chirality-Induced Condensation | Utilizes a chiral amine auxiliary; mild deprotection conditions. | High yields and enantiomeric excess (>95% ee). researchgate.net |

Advanced Computational Design of Derivatives with Enhanced Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of ligands with improved potency and selectivity. For piperidine-4-carboxylate derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are being employed to guide the synthesis of new analogues with enhanced biological profiles.

QSAR models, for instance, can predict the biological activity of novel compounds based on their physicochemical properties, helping to prioritize synthetic targets. chemdiv.comnih.gov Molecular docking simulations provide insights into the binding modes of piperidine derivatives within the active sites of their biological targets, allowing for the design of modifications that enhance binding affinity and selectivity. researchgate.netresearchgate.net These computational approaches have been successfully applied to the design of selective inhibitors for a variety of targets, including kinases and G-protein coupled receptors. researchgate.net

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is another powerful tool for the design of novel piperidine-4-carboxylate derivatives. By understanding the key interactions between a ligand and its receptor, medicinal chemists can design new molecules that are more likely to exhibit the desired biological activity.

Design of Targeted Chemical Probes for Biological Systems

The development of targeted chemical probes is essential for understanding the complex biological roles of proteins and other biomolecules. The piperidine-4-carboxylate scaffold is a versatile platform for the design of such probes. By incorporating reporter groups, such as fluorescent dyes or radioactive isotopes, into the piperidine-4-carboxylate structure, researchers can create molecules that allow for the visualization and quantification of biological targets in vitro and in vivo.

For example, fluorescently labeled piperidine derivatives have been developed as high-affinity probes for studying sigma receptors, which are implicated in a variety of neurological disorders. nbinno.com These probes enable the use of fluorescence-based techniques, such as flow cytometry and confocal microscopy, to investigate the distribution and function of these receptors. Similarly, spin-labeled piperidine derivatives have been synthesized for use in electron paramagnetic resonance (EPR) spectroscopy studies. ontosight.ai Furthermore, piperidinyl and pyrrolidinyl iodobenzoates are being explored as imaging agents for butyrylcholinesterase, an enzyme associated with Alzheimer's disease. researchgate.net

The design of such probes requires a careful balance between maintaining high affinity and selectivity for the target and incorporating a reporter group that does not interfere with binding. The versatility of the piperidine-4-carboxylate scaffold allows for synthetic modifications at multiple positions, facilitating the optimization of these properties.

Integration into Complex Molecular Architectures and Hybrid Systems

The piperidine-4-carboxylate moiety is not only a valuable pharmacophore in its own right but also serves as a versatile building block for the synthesis of more complex molecular architectures and hybrid molecules. Its bifunctional nature, with a secondary amine and a carboxylate group, allows for a wide range of chemical transformations, making it an ideal starting material for the construction of intricate molecular frameworks. nbinno.com

In the synthesis of natural products and their analogues, the piperidine-4-carboxylate scaffold can be used to introduce a key heterocyclic motif. mdpi.com Furthermore, the principles of molecular hybridization, which involve combining two or more pharmacophores into a single molecule, are being increasingly applied to the design of novel therapeutics. The piperidine-4-carboxylate scaffold can be readily integrated into such hybrid molecules, leading to compounds with dual or synergistic biological activities. For example, hybrid molecules incorporating piperidine and thiosemicarbazone pharmacophores have been synthesized and evaluated for their potential as cholinesterase inhibitors. nih.gov

The development of novel synthetic methodologies, such as multicomponent reactions and catalytic C-H functionalization, is further expanding the possibilities for integrating the piperidine-4-carboxylate scaffold into complex molecular architectures. researchgate.net These approaches offer efficient and convergent routes to structurally diverse molecules with a wide range of potential therapeutic applications.

Unexplored Biological Activity Spaces for Piperidine-4-carboxylates

While piperidine-4-carboxylate derivatives are well-known for their activity in the central nervous system, there is a growing interest in exploring their potential in other therapeutic areas. High-throughput screening of compound libraries and the investigation of novel biological targets are revealing previously unexplored biological activities for this class of compounds.

For instance, organotin(IV) carboxylates derived from 4-piperidinecarboxylic acid have demonstrated potent antimicrobial activities against various strains of bacteria and fungi. researchgate.netnih.gov This suggests that piperidine-4-carboxylate derivatives could be developed as novel anti-infective agents. Additionally, certain piperidine-4-carboxamide derivatives have shown potential as dopamine (B1211576) reuptake inhibitors, analgesics, and antibacterial agents. researchgate.net

The broad applicability of the N-BOC-piperidine-4-carboxylic acid as a versatile intermediate in drug discovery is facilitating the synthesis of diverse libraries of compounds for screening against a wide range of biological targets. nbinno.com This exploration of new biological activity spaces is likely to lead to the discovery of novel therapeutic applications for piperidine-4-carboxylate derivatives in areas such as oncology, immunology, and metabolic diseases. The development of novel sulfonamide derivatives containing a piperidine moiety as bactericides for managing plant bacterial diseases also highlights the potential for these compounds beyond human medicine. mdpi.com

Q & A

Q. What are the standard synthetic routes for Ethyl 1-butylpiperidine-4-carboxylate, and what reaction conditions are critical for achieving high yields?

this compound is typically synthesized via alkylation or esterification of piperidine derivatives. A common method involves reacting piperidine-4-carboxylic acid derivatives with ethyl esters in the presence of a base (e.g., NaOH or KCO) under reflux conditions . For alkylation, ethyl iodide or butyl halides may be used with solvents like acetonitrile or DMF. Temperature control (60–100°C) and reaction time (12–24 hours) are critical for optimizing yield and purity. Industrial methods often employ continuous flow reactors for scalability and consistency .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- IR Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) stretching frequencies.

- X-ray Crystallography : For definitive structural elucidation, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dark place away from oxidizers.

- Follow first-aid protocols: Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .

Q. What are the primary chemical reactions that this compound undergoes?

- Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

- Reduction : Catalytic hydrogenation of the ester group to alcohol.

- Substitution : Nucleophilic displacement at the piperidine nitrogen or ester group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for improved scalability and purity?

- Continuous Flow Reactors : Enhance efficiency and reduce side reactions compared to batch processes .

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/C) for selective alkylation.

- In-line Analytics : Implement HPLC or GC-MS for real-time monitoring of reaction progress .

Q. How should discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

- Cross-Validation : Compare NMR/IR data with computational simulations (DFT calculations).

- Purity Checks : Recrystallize the compound and re-run spectroscopy to rule out impurities.

- Redundancy in Crystallography : Refine multiple crystal datasets using SHELXL to confirm bond lengths/angles .

Q. What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the piperidine ring to improve binding affinity .

- Prodrug Design : Modify the ester group to improve metabolic stability or bioavailability.

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and assay against biological targets (e.g., enzymes, receptors) .

Q. How can researchers address challenges in purifying this compound from reaction mixtures?

- Column Chromatography : Use gradient elution with silica gel and polar/non-polar solvent mixtures.

- Distillation : Fractional distillation under reduced pressure for high-purity isolates.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Q. What experimental approaches are used to evaluate the metabolic stability of this compound derivatives?

- In Vitro Assays : Incubate derivatives with liver microsomes and analyze degradation via LC-MS.

- Plasma Stability Tests : Monitor compound integrity in plasma over time.

- Computational Models : Predict metabolic pathways using software like ADMET Predictor™ .

Q. How do reaction solvent choices impact the stereochemical outcomes of this compound synthesis?

- Polar Aprotic Solvents (e.g., DMF): Favor SN2 mechanisms, leading to inversion at chiral centers.

- Non-Polar Solvents (e.g., toluene): Promote racemization via free-ion intermediates.

- Solvent-Free Conditions : Reduce side reactions but require precise temperature control .

Data Analysis and Contradiction Management

Q. How should conflicting reports on the biological activity of this compound derivatives be analyzed?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies.

- Dose-Response Curves : Re-evaluate activity thresholds using standardized protocols.

- Control Experiments : Verify compound stability under assay conditions to rule out degradation artifacts .

Q. What methodologies resolve inconsistencies in reaction yields reported for this compound synthesis?

- Reaction Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, catalyst loading) to isolate critical variables .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in CNS drug development?

Q. What in vivo models are appropriate for testing the pharmacokinetics of this compound derivatives?

- Rodent Models : Assess bioavailability, half-life, and tissue distribution.

- Microdosing Studies : Use radiolabeled compounds to track absorption and excretion .

Safety and Hazard Mitigation

Q. How can hazards associated with scaling up this compound synthesis be mitigated?

- Thermal Hazard Analysis : Use calorimetry to identify exothermic risks during large-scale reactions.

- Waste Management : Neutralize acidic/basic byproducts before disposal.

- Automated Shut-off Systems : Implement fail-safes for temperature/pressure deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.